D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine
Description
Properties
CAS No. |
644997-52-4 |
|---|---|
Molecular Formula |
C34H38N6O6 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H38N6O6/c1-21(31(43)39-28(33(45)37-20-30(41)42)16-22-10-4-2-5-11-22)38-34(46)29(17-23-12-6-3-7-13-23)40-32(44)26(35)18-24-19-36-27-15-9-8-14-25(24)27/h2-15,19,21,26,28-29,36H,16-18,20,35H2,1H3,(H,37,45)(H,38,46)(H,39,43)(H,40,44)(H,41,42)/t21-,26-,28-,29-/m1/s1 |
InChI Key |
WIUCHQFWFSFTAV-WTURZTNBSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview:
SPPS is a widely used method for synthesizing peptides, allowing for the sequential addition of amino acids to a growing chain attached to a solid support.
- Resin Selection: A suitable resin is chosen based on the desired properties of the final peptide.
- Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- Deprotection: After each coupling step, protecting groups are removed to expose the reactive amine or carboxylic acid groups.
- Cleavage: The final product is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
- High purity and yield
- Automation potential
- Requires careful optimization of coupling conditions to prevent side reactions.
Liquid-Phase Synthesis
Overview:
This traditional method involves synthesizing peptides in solution rather than on a solid support.
- Amino Acid Activation: Amino acids are activated using coupling agents.
- Sequential Addition: Amino acids are added one at a time in solution, followed by purification steps after each addition.
- Simplicity and flexibility in reaction conditions
- Lower yields compared to SPPS
- More complex purification processes
Solid-State Synthesis
Overview:
Solid-state synthesis involves the thermal treatment of dipeptides to form cyclic structures or other derivatives.
Key Findings from Research:
A study on dipeptides demonstrated that heating can induce cyclization, leading to diketopiperazines (DKPs) with high yields and stereochemical purity. This method is solvent-free and environmentally friendly, making it an attractive alternative for peptide synthesis.
| Method | Advantages | Limitations |
|---|---|---|
| Solid-Phase Synthesis | High purity, automation potential | Requires optimization |
| Liquid-Phase Synthesis | Simplicity | Lower yields |
| Solid-State Synthesis | Environmentally friendly, high yield | Limited scalability |
Thermal stability plays a crucial role in the preparation of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine. Studies have shown that the thermal stability of dipeptides can vary significantly based on their molecular structure and side chains:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tryptophan and phenylalanine residues can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aromatic rings of tryptophan and phenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products:
Oxidation: Quinone derivatives of tryptophan and phenylalanine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and interactions.
Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on amino acid composition, stereochemistry, and biological targets. Below is a comparative analysis:
Table 1: Key Features of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine and Analogs
Key Findings
Stereochemical Stability: The all-D configuration of the target compound likely enhances resistance to proteolytic degradation compared to L-amino acid peptides. This is analogous to N-(1-adamantyloxycarbonyl)-D-phenylglycine, which showed improved metabolic stability in vitro .
Biological Interactions: While the target compound’s activity remains uncharacterized, D-alanine residues in teichoic acids (e.g., in Lactobacillus casei) are critical for bacterial membrane integrity .
Aromatic Pharmacophores: The D-tryptophan and D-phenylalanine residues mirror the diphenylamine scaffold of tofenamic acid, a non-steroidal anti-inflammatory drug (NSAID). However, tofenamic acid’s planar aromatic structure enables cyclooxygenase inhibition, a mechanism unlikely in the more flexible tetrapeptide .
Synthetic Challenges : The synthesis of D-configured peptides, such as the target compound, requires enantioselective methods. For example, N-(1-adamantyloxycarbonyl)-D-phenylglycine was synthesized using chloroformate activation under alkaline conditions, achieving 70–80% yields . Similar strategies may apply to the tetrapeptide but with added complexity due to multiple chiral centers.
Biological Activity
D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine is a synthetic peptide composed of specific D-amino acids. This compound has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and therapeutic applications, supported by data tables and relevant case studies.
Structure and Synthesis
This compound consists of four amino acid residues: tryptophan, phenylalanine, alanine, and glycine. The presence of D-amino acids distinguishes it from naturally occurring peptides, which predominantly feature L-amino acids. The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and configuration of the amino acids involved.
Biological Activities
The biological activities of this compound are multifaceted, with implications for drug development and therapeutic applications. Key areas of interest include:
- Enzyme Inhibition : Similar peptides have demonstrated the ability to inhibit proteolytic enzymes, suggesting that this compound may also exhibit similar inhibitory effects. This could be beneficial in treating conditions related to metabolic disorders and cancer.
- Cell Signaling Modulation : The compound's structural composition allows it to interact with biological membranes and proteins, potentially influencing cellular signaling pathways. This interaction is crucial for understanding its mechanism of action within biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activities of peptides with similar structures, providing insights into the potential effects of this compound.
- Inhibition of Enzymatic Activity : Research has shown that dipeptides containing aromatic amino acids can inhibit certain enzymatic activities. For instance, studies on dipeptides like D-Alanylglycine revealed their capacity to modulate enzyme activity, which may extend to our compound of interest .
- Therapeutic Applications : The unique arrangement of D-amino acids in this peptide may confer distinct biochemical properties that are not present in L-amino acid counterparts. This characteristic opens avenues for developing new therapeutic agents aimed at various diseases, particularly those involving enzyme dysregulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| D-Tryptophyl-D-phenylalanylglycine | Contains tryptophan instead of alanine | Potential neuroactive properties |
| D-Alanylglycine | A simpler dipeptide with one D-alanine and glycine | Commonly found in bacterial peptidoglycan |
| L-Alanylleucine | Contains L-amino acids | Naturally occurring; different biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
